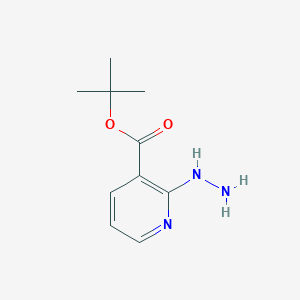
Tert-butyl 2-hydrazinylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-hydrazinylnicotinate is a chemical compound that can be understood through the study of its synthesis, molecular structure, and reactions. This compound is part of a broader category of chemicals that have been extensively researched for their various chemical properties and applications.
Synthesis Analysis
The synthesis of tert-butyl 2-hydrazinylnicotinate involves complex reactions, including hydrazination processes. For instance, the unexpected cleavage of C–S bonds during the hydrazination of related compounds has been observed, indicating the intricate nature of synthesizing such molecules (Nordin et al., 2016).
Molecular Structure Analysis
The molecular structures of related compounds, such as tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, have been studied, showing varied intermolecular hydrogen-bond connectivities, which suggest a layered two-dimensional structure (Howie et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl 2-hydrazinylnicotinate and its derivatives are complex and can involve unexpected outcomes, such as bond cleavage. The reactions of closely related compounds with carbonyl compounds have been documented, offering insights into possible reactions and mechanisms (Mironovich & Ivanov, 2003).
Physical Properties Analysis
While specific studies on the physical properties of tert-butyl 2-hydrazinylnicotinate are scarce, the analysis of related compounds through X-ray diffraction and crystallography provides valuable information on their physical structure and stability. The crystal structure of compounds like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate has been elucidated, revealing intermolecular interactions that could be relevant to tert-butyl 2-hydrazinylnicotinate (Kulkarni et al., 2016).
Chemical Properties Analysis
The chemical properties of tert-butyl 2-hydrazinylnicotinate can be inferred from the study of similar compounds. For example, the catalytic asymmetric oxidation of tert-butyl disulfide and its applications in synthesizing chiral tert-butanesulfinyl compounds demonstrate the potential reactivity and applications of tert-butyl derivatives in organic synthesis (Cogan et al., 1998).
Scientific Research Applications
Synthesis and Mechanistic Studies
Tert-butyl 2-hydrazinylnicotinate is involved in the synthesis of various compounds. For instance, a study by Nordin et al. (2016) demonstrated the unexpected cleavage of C–S bonds during the hydrazination of 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate. This process yielded compounds like 2-thioxo-1,2-dihydro-pyridine-3-carboxylic acid hydrazide, providing insights into the kinetics and mechanism of such reactions through computational and kinetic studies (Nordin, Ariffin, Daud, & Sim, 2016).
Metal-Catalyzed Reactions
The compound has relevance in metal-catalyzed reactions. Waser et al. (2006) reported the implementation of Co- and Mn-catalyzed hydrohydrazination reactions of olefins using di-tert-butyl azodicarboxylate, highlighting its broad functional group tolerance and versatility for synthesizing various hydrazines and azides (Waser, Gášpár, Nambu, & Carreira, 2006).
Asymmetric Oxidation
Research by Cogan et al. (1998) involved the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of various tert-butanesulfinyl compounds. This study showcases the compound's role in asymmetric reactions and its potential in synthesizing enantiomerically pure compounds (Cogan, Liu, Kim, Backes, & Ellman, 1998).
Supramolecular Self-Assemblies
Tert-butyl 2-hydrazinylnicotinate contributes to the creation of supramolecular self-assembles. Yushkova et al. (2012) synthesized p-tert-butylthiacalix[4]arenes functionalized with hydrazides of nicotinic acids, which formed nanoscale particles capable of recognizing metal cations and dicarboxylic acids, demonstrating its utility in creating complex supramolecular systems (Yushkova, Stoikov, Zhukov, Puplampu, Rizvanov, Antipin, & Konovalov, 2012).
Peptide Synthesis
In peptide synthesis, tert-butyl 2-hydrazinylnicotinate plays a role in the removal of protecting groups. Gowda (2002) explored the removal of protecting groups in peptide synthesis using hydrazinium monoformate and magnesium, highlighting the stability of tert-butyl derived protecting groups under certain conditions (Gowda, 2002).
properties
IUPAC Name |
tert-butyl 2-hydrazinylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-5-4-6-12-8(7)13-11/h4-6H,11H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXWGIZDRDYGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2483002.png)

![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)
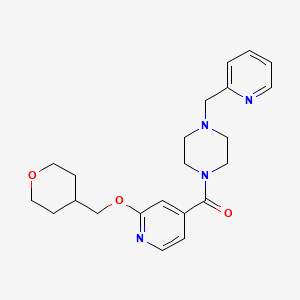
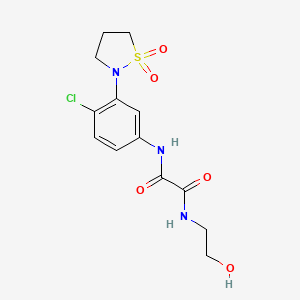
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483010.png)
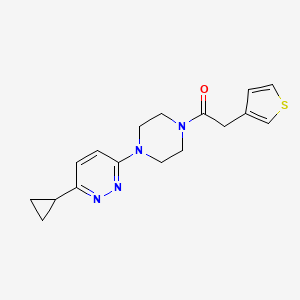
methanone](/img/structure/B2483013.png)
![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483017.png)
![N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2483018.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2483020.png)
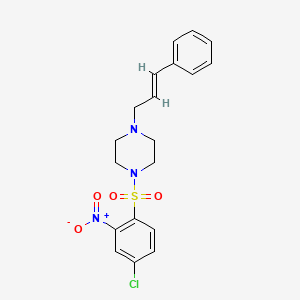
![Methyl 3-(5-chlorothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2483022.png)